Cas no 1706188-40-0 (5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide)

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- AKOS025068407
- 1706188-40-0
- F5791-0597
- 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
-
- インチ: 1S/C13H12F3N3O/c1-9-11(12(20)17-8-13(14,15)16)7-18-19(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20)
- InChIKey: JPMXQHDZNBUONH-UHFFFAOYSA-N
- SMILES: FC(CNC(C1C=NN(C2C=CC=CC=2)C=1C)=O)(F)F
計算された属性
- 精确分子量: 283.09324650g/mol
- 同位素质量: 283.09324650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 342
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.9Ų
- XLogP3: 2.7
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-0597-10μmol |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5791-0597-30mg |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5791-0597-75mg |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5791-0597-50mg |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5791-0597-20μmol |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5791-0597-1mg |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5791-0597-40mg |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5791-0597-10mg |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5791-0597-20mg |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5791-0597-5μmol |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide |
1706188-40-0 | 5μmol |
$94.5 | 2023-09-09 |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
4. Back matter
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamideに関する追加情報
5-Methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: A Comprehensive Overview
5-Methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide (CAS No. 1706188-40-0) is a highly specialized chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their unique chemical properties and biological activities. The pyrazole ring serves as a versatile scaffold for the development of bioactive molecules, and the substitution pattern in this compound further enhances its functional diversity.
The chemical structure of this compound is characterized by a pyrazole ring substituted with a methyl group at position 5, a phenyl group at position 1, and an N-substituted trifluoroethyl group at position 4. The presence of these substituents not only influences the physical properties of the compound but also plays a crucial role in its biological activity. Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic profiles of pyrazole derivatives, making this compound a promising candidate for drug development.
One of the most intriguing aspects of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is its potential as a bioactive molecule. Researchers have demonstrated that pyrazole derivatives can exhibit significant activity against various enzymes and receptors, making them valuable leads in medicinal chemistry. For instance, recent findings suggest that this compound may possess antioxidant properties, which could be harnessed in the development of therapeutic agents for oxidative stress-related diseases.
In addition to its biological applications, this compound has also garnered attention for its role in advanced materials science. The trifluoroethyl group introduces fluorine into the molecule, which is known to enhance stability and lipophilicity. These properties make it an ideal candidate for applications in fluorinated materials, such as high-performance polymers or specialty coatings. Furthermore, the phenyl group contributes to aromaticity, which can be exploited in designing optoelectronic materials with tailored electronic properties.
The synthesis of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves a series of well-established organic reactions. Key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Studies indicate that pyrazole derivatives can undergo microbial degradation under specific conditions, minimizing their persistence in the environment. However, further research is required to fully assess their environmental fate and develop strategies for sustainable use.
In conclusion, 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide (CAS No. 1706188-40-0) represents a multifaceted chemical entity with diverse applications across pharmaceuticals, materials science, and beyond. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in these fields. As ongoing studies continue to uncover its potential, this compound stands at the forefront of scientific innovation.
1706188-40-0 (5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide) Related Products
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 786617-12-7(AHU-377(Sacubitril))
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)




